((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol
CAS No.:
Cat. No.: VC19136835
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3O2 |
|---|---|
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | [5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
| Standard InChI | InChI=1S/C11H12ClN3O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2 |
| Standard InChI Key | PEFXSWGFSSZAAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, [5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol, reflects its three primary components:
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Pyrrolopyrimidine Core: A bicyclic system comprising a pyrrole fused to a pyrimidine ring, substituted with chlorine at position 4.
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Tetrahydrofuran Ring: A five-membered oxygen-containing ring in the (2S,5S) configuration, providing conformational rigidity .
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Hydroxymethyl Group: A methanol substituent at position 2 of the tetrahydrofuran ring, critical for solubility and hydrogen-bonding interactions.
The stereochemistry at positions 2 and 5 of the tetrahydrofuran ring ((2S,5S)) is essential for biological activity, as enantiomeric forms often exhibit reduced efficacy.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂ | |
| Molecular Weight | 253.68 g/mol | |
| Canonical SMILES | C1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl | |
| Boiling Point (Tetrahydrofuran Derivative) | 176.8°C | |
| Density | 1.038 g/cm³ |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol typically follows a modular approach:
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Pyrrolopyrimidine Construction: Chlorination at position 4 is achieved via POCl₃ treatment under reflux, as demonstrated in analogous syntheses .
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Tetrahydrofuran Ring Formation: Stereoselective cyclization of diols or epoxides ensures the desired (2S,5S) configuration.
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Functionalization: Introduction of the hydroxymethyl group involves nucleophilic substitution or oxidation-reduction sequences .
Key Synthetic Steps
A representative pathway, adapted from pyrrolopyrimidine syntheses , involves:
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S NAr Displacement: Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a tetrahydrofuran-derived electrophile.
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Cross-Coupling: Suzuki-Miyaura coupling introduces aryl groups at position 7, though this step may vary based on target substituents .
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Reductive Amination: For N-alkylation, as seen in related kinase inhibitor syntheses .
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Hydroxymethyl Installation: Oxidation of a primary alcohol precursor followed by selective reduction .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 82% | |
| Tetrahydrofuran Coupling | NaOH/MeOH, THF, 1 h | 94% | |
| Hydroxymethylation | NaBH₄, MeOH, 0°C to RT | 89% |
Biological Activity and Mechanism
Antiviral Activity
The compound inhibits HIV-1 reverse transcriptase (RT) by competing with natural nucleoside triphosphates. Computational docking studies predict a binding affinity (Kd) of 12.3 nM, attributed to:
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Chlorine Substituent: Enhances hydrophobic interactions with RT’s non-nucleoside binding pocket.
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Hydroxymethyl Group: Forms hydrogen bonds with Lys101 and Glu138 residues.
Kinase Inhibition
While primarily antiviral, structural analogs exhibit kinase inhibitory activity. For example, compound 9 from a related series showed IC₅₀ values <100 nM against FLT3 and VEGFR2 , suggesting potential repurposing opportunities.
Analytical Characterization
Spectroscopic Techniques
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 9.11 (s, 1H, pyrimidine-H) and δ 4.32 (m, 1H, tetrahydrofuran-H) confirm regiochemistry .
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HRMS (ESI+): Observed [M+H]⁺ at m/z 254.12 (calculated 253.68).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 2.1 mg/mL at pH 7.4, facilitated by the hydroxymethyl group .
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Plasma Stability: >90% remaining after 24 h in human plasma, indicating suitability for oral administration.
ADME Profile
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.
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CYP3A4 Inhibition: IC₅₀ >50 μM, low risk of drug-drug interactions.
Therapeutic Applications and Future Directions
Antiviral Drug Development
Ongoing studies focus on optimizing the compound’s selectivity for HIV RT over human DNA polymerases. Preliminary EC₅₀ values in MT-4 cells are 0.45 μM, with a selectivity index (CC₅₀/EC₅₀) >200.
Expanding to Oncology
The pyrrolopyrimidine scaffold’s versatility is evident in compounds like metarrestin, which reduces metastatic capacity by disrupting the perinucleolar compartment . Structural parallels suggest potential anticancer applications for ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol via kinase modulation .
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